- A General Method for Copper-Catalyzed Arene Cross-Dimerization, Journal of the American Chemical Society, 2011, 133(34), 13577-13586

Cas no 93560-55-5 (2-iodo-3-methoxy-pyridine)

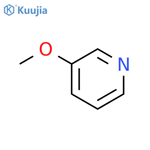

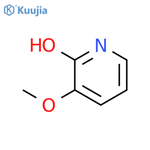

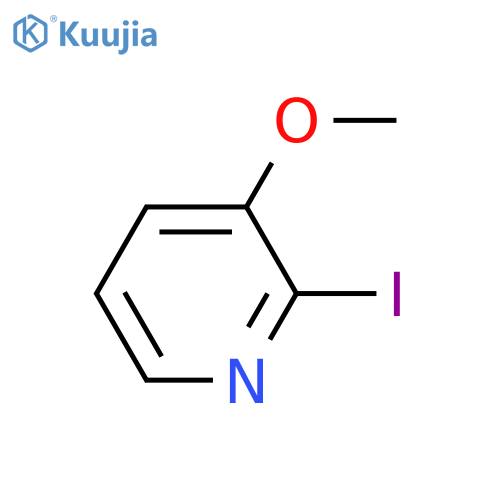

2-iodo-3-methoxy-pyridine structure

Nome del prodotto:2-iodo-3-methoxy-pyridine

2-iodo-3-methoxy-pyridine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Iodo-3-methoxypyridine

- 2-Iodo-3-methoxy-pyridine

- 2-Iodo-3-methoxypyridine (ACI)

- D73279

- AKOS015853951

- CS-0063167

- AC-27947

- F0001-2251

- 93560-55-5

- DB-012014

- DTXSID20355761

- EN300-646089

- MFCD00234181

- SY060551

- AB05182

- SCHEMBL531517

- AC-907/25004528

- J-509706

- CS-15882

- 2-iodo-3-methoxy-pyridine

-

- MDL: MFCD00234181

- Inchi: 1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3

- Chiave InChI: NJFRZBAZMPWJKQ-UHFFFAOYSA-N

- Sorrisi: IC1C(OC)=CC=CN=1

- BRN: 115569

Proprietà calcolate

- Massa esatta: 234.94900

- Massa monoisotopica: 234.949

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 9

- Conta legami ruotabili: 1

- Complessità: 89.1

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 22.1A^2

- Carica superficiale: 0

- XLogP3: niente

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Solido bianco

- Densità: 1.825

- Punto di fusione: 57-61°C

- Punto di ebollizione: 271 ºC

- Punto di infiammabilità: 118 ºC

- Indice di rifrazione: 1.598

- PSA: 22.12000

- LogP: 1.69480

- Sensibilità: Light Sensitive

- Solubilità: Insolubile in acqua

2-iodo-3-methoxy-pyridine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133807-250mg |

2-Iodo-3-methoxypyridine |

93560-55-5 | 98% | 250mg |

¥44.00 | 2024-04-24 | |

| Enamine | EN300-646089-0.5g |

2-iodo-3-methoxypyridine |

93560-55-5 | 95.0% | 0.5g |

$877.0 | 2025-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133807-5g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 98% | 5g |

¥230.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5385-5G |

2-iodo-3-methoxy-pyridine |

93560-55-5 | 97% | 5g |

¥198.00 | 2023-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5385-100G |

2-iodo-3-methoxy-pyridine |

93560-55-5 | 97% | 100g |

¥2871.00 | 2023-05-07 | |

| Life Chemicals | F0001-2251-0.25g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I40340-50g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 95% | 50g |

¥1810.0 | 2023-09-07 | |

| Life Chemicals | F0001-2251-0.5g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19868-1g |

2-Iodo-3-methoxypyridine, 97% |

93560-55-5 | 97% | 1g |

¥735.00 | 2023-03-02 | |

| Chemenu | CM174594-25g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 95%+ | 25g |

$236 | 2022-06-09 |

2-iodo-3-methoxy-pyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium tert-butoxide , Iodine , Tripotassium phosphate Solvents: 1,4-Dioxane ; 60 min, 120 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- A Concise Synthesis of the Differentiating Antibiotic L-Azatyrosine. [Erratum to document cited in CA123:286585], Journal of Organic Chemistry, 1998, 63(2),

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: tert-Butyllithium , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Toluene , Pentane ; -15 °C; 30 min, 0 °C; 0 °C → 20 °C

1.2 Solvents: Toluene ; 1 h, 20 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C

1.2 Solvents: Toluene ; 1 h, 20 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C

Riferimento

- Homoleptic Zincate-Promoted Room-Temperature Halogen-Metal Exchange of Bromopyridines, Chemistry - A European Journal, 2010, 16(41), 12425-12433

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C

1.2 0 - 10 °C; 2 h, rt

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 0 - 10 °C; 2 h, rt

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

- Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational Study, Journal of Organic Chemistry, 2018, 83(21), 13498-13506

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium methoxide

1.2 Solvents: Dimethylformamide ; rt

1.2 Solvents: Dimethylformamide ; rt

Riferimento

- Solid-state fluorescence of zwitterionic imidazolium pyridinolates bearing long alkyl chains: Control of emission properties based on variation of lamellar alignment, Tetrahedron, 2017, 73(41), 6000-6007

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 1 h, rt

Riferimento

- Preparation of cholesteryl ester transfer protein (CETP) inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 5 min, 0 °C

1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C

1.3 0 - 10 °C; 2 h, 20 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C

1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C

1.3 0 - 10 °C; 2 h, 20 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C

Riferimento

- Deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationships, Tetrahedron, 2016, 72(17), 2196-2205

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ; rt; 2 h, rt; rt → 0 °C

1.2 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.2 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

Riferimento

- Photochemical synthesis and properties of axially chiral naphthylpyridines, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ; rt → 0 °C; 1.5 h, < 25 °C; 30 min, 20 - 25 °C

1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C

1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C

Riferimento

- One-Pot Iodination of Hydroxypyridines, Journal of Organic Chemistry, 2009, 74(14), 5111-5114

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide

1.2 -

1.2 -

Riferimento

- New syntheses of orelline and analogues via metalation and cross-coupling reactions, Tetrahedron, 2002, 58(2), 309-314

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Dimethylformamide ; rt

1.2 Reagents: Sodium hydride ; 10 min, rt

1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydride ; 10 min, rt

1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt

Riferimento

- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) Reagents, Journal of Organic Chemistry, 2011, 76(10), 3812-3819

2-iodo-3-methoxy-pyridine Raw materials

2-iodo-3-methoxy-pyridine Preparation Products

93560-55-5 (2-iodo-3-methoxy-pyridine) Prodotti correlati

- 437709-98-3(2,6-Diiodo-3-methoxypyridine)

- 1221342-00-2(tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate)

- 1966944-48-8((2S)-2-(1,5,3-dithiazepan-3-yl)propanoic acid)

- 860195-74-0(3-Bromo-8-chloro-6-nitroquinoline)

- 19810-73-2(2-(Dimethylamino)-6-methyl-4-pyrimidinol)

- 1553051-18-5(2-bromo-1-(2,4,6-trimethylphenyl)ethan-1-ol)

- 2034342-69-1(N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl-2,1,3-benzothiadiazole-5-carboxamide)

- 1514075-12-7(1-(oxolan-2-yl)methyl-1H-1,2,3-triazol-4-amine)

- 1551346-73-6(dimethyl({2-(3-methylazetidin-3-yl)oxyethyl})amine)

- 2171840-61-0(tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(3-methoxypropyl)carbamate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93560-55-5)2-iodo-3-methoxy-pyridine

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):160.0/529.0